1,4-Naphthalenedione, 2-bromo-5-methoxy-

Chagas disease drug discovery Trypanosoma cruzi Naphthoquinone antiparasitic

1,4-Naphthalenedione, 2-bromo-5-methoxy- (CAS 69833-09-6, synonym 2-bromomethyljuglone) is a synthetic brominated naphthoquinone (NQ) derivative of juglone (5-hydroxy-1,4-naphthoquinone) that carries a methoxy group at C-5 and a bromine atom at C-2. This doubly substituted scaffold distinguishes it from closely related NQs such as the non-halogenated 5-methoxyjuglone, the hydroxyl-bearing 2-bromojuglone, and the regioisomeric 3-bromo-5-methoxy analog.

Molecular Formula C11H7BrO3
Molecular Weight 267.07 g/mol
CAS No. 69833-09-6
Cat. No. B3056253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Naphthalenedione, 2-bromo-5-methoxy-
CAS69833-09-6
Molecular FormulaC11H7BrO3
Molecular Weight267.07 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)C=C(C2=O)Br
InChIInChI=1S/C11H7BrO3/c1-15-9-4-2-3-6-10(9)8(13)5-7(12)11(6)14/h2-5H,1H3
InChIKeyFDQQOCSYNXLLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methoxy-1,4-naphthalenedione (CAS 69833-09-6): Core Properties and Comparator Identification for Naphthoquinone Procurement


1,4-Naphthalenedione, 2-bromo-5-methoxy- (CAS 69833-09-6, synonym 2-bromomethyljuglone) is a synthetic brominated naphthoquinone (NQ) derivative of juglone (5-hydroxy-1,4-naphthoquinone) that carries a methoxy group at C-5 and a bromine atom at C-2 [1]. This doubly substituted scaffold distinguishes it from closely related NQs such as the non-halogenated 5-methoxyjuglone, the hydroxyl-bearing 2-bromojuglone, and the regioisomeric 3-bromo-5-methoxy analog [2]. The compound is primarily utilized in antiparasitic drug discovery, larvicidal/molluscicidal screening, and as a synthetic building block for structure–activity relationship (SAR) libraries, where the interplay of the electron-withdrawing bromine and the electron-donating methoxy group modulates both redox potential and target engagement in ways that cannot be replicated by mono-substituted analogs [1][2].

Why 2-Bromo-5-methoxy-1,4-naphthalenedione (CAS 69833-09-6) Cannot Be Interchanged with Other Juglone-Derived Naphthoquinones


Naphthoquinones within the juglone family share a common 1,4-dione core but diverge sharply in biological performance depending on the precise combination and position of substituents. A user selecting 5-methoxy-1,4-naphthoquinone (juglone methyl ether) instead of the 2-bromo-5-methoxy derivative will obtain a compound that is approximately 3-fold less potent against epimastigote-stage Trypanosoma cruzi (IC50 at 4 days: 1.27 µM vs. 0.44 µM) and nearly 5-fold less effective as a molluscicide (LC90: 13.08 µM vs. 2.80 µM) [1][2]. Conversely, choosing 2-bromojuglone (5‑OH instead of 5‑OCH3) sacrifices antiparasitic potency against bloodstream trypomastigotes (IC50: 2.15 µM vs. 1.25 µM) and dramatically increases mammalian host cell toxicity [2]. Even the regioisomer 3-bromo-5-methoxy-1,4-naphthoquinone exhibits a 13% higher IC50 against trypomastigotes (1.41 µM vs. 1.25 µM) and is 36% less effective as a molluscicide (LC50: 0.475 ppm vs. 0.746 ppm), illustrating that the C‑2 bromine position produces a unique activity–toxicity profile [2][1]. Generic substitution without these quantitative benchmarks risks selecting a compound with an inferior selectivity window or the wrong target-stage preference for the intended assay or development program.

Quantitative Differentiation Evidence for 2-Bromo-5-methoxy-1,4-naphthalenedione (CAS 69833-09-6) vs. Closest Structural Analogs


Superior Trypanocidal Potency Against Proliferative Epimastigotes vs. Non‑Brominated 5‑Methoxyjuglone

Among four advanced juglone derivatives, the 2-bromo-5-methoxy compound (NQ12) was markedly more potent against T. cruzi axenic epimastigotes than the non-brominated 5-methoxy analog (NQ9). At day 4 of treatment, NQ12 achieved an IC50 of 0.44 ± 0.11 µM versus 1.27 ± 0.21 µM for NQ9, representing a potency advantage of 2.9‑fold [1]. The brominated compound also outperformed NQ8 (5‑acetoxyjuglone; 0.36 ± 0.07 µM) at early time points (day 1 IC50: 0.55 vs. 0.76 µM), demonstrating faster onset of action [1].

Chagas disease drug discovery Trypanosoma cruzi Naphthoquinone antiparasitic

Balanced Trypomastigote Potency with Lower Mammalian Cytotoxicity vs. 2‑Bromojuglone

Against the clinically relevant bloodstream trypomastigotes of T. cruzi, the 2‑bromo‑5‑methoxy compound (NQ12) displayed an IC50 of 1.25 ± 0.26 µM, which is 1.7‑fold more potent than its 5‑hydroxy counterpart 2‑bromojuglone (NQ10: 2.15 ± 0.22 µM) and 1.1‑fold more potent than the 3‑bromo regioisomer (NQ15: 1.41 ± 0.15 µM) [1]. Critically, NQ12 exhibited notable selectivity: its LC50 against human cardiac muscle cells (HMCs) was 8 µM, yielding a selectivity window of approximately 6.4‑fold [1]. In contrast, NQ8 (5‑acetoxyjuglone) showed a narrower window (LC50 ≈ 10 µM with IC50 0.16 µM; ratio ~62) but operated via a different, ROS‑dependent mechanism that may confound target‑based screens [1].

Selectivity index Host cell toxicity Trypanosoma cruzi bloodstream form

Molluscicidal Activity Ranking: 2‑Bromo‑5‑methoxy Is Among the Two Most Potent Derivatives Against Biomphalaria glabrata

In a panel of 14 naphthoquinones tested against adult Biomphalaria glabrata snails, the 2‑bromo‑5‑methoxy derivative (compound 10) exhibited an LC50 of 0.746 ppm and an LC90 of 2.80 µM, ranking second only to the 3‑bromo‑5‑methoxy regioisomer (compound 13; LC50 = 0.475 ppm, LC90 = 1.79 µM) [1]. The non‑brominated 5‑methoxy analog (compound 7, juglone methyl ether) was dramatically less active (LC90 = 13.08 µM), and the parent juglone (compound 5) showed an LC90 of 8.48 µM [1]. Thus, the introduction of bromine at C‑2 improves molluscicidal potency by 4.7‑fold (LC90 basis) relative to the non‑brominated methyl ether, confirming that the bromine atom is a critical determinant of activity in this phenotypic assay [1].

Schistosomiasis vector control Molluscicide screening Biomphalaria glabrata

Larvicidal Activity Differentiation: Brominated vs. Non‑Brominated 5‑Methoxy Naphthoquinones Against Aedes aegypti

Against 4th‑instar Aedes aegypti larvae, the 2‑bromo‑5‑methoxy derivative (compound 10) displayed an LC50 of 36.48 µM, which is moderately superior to the non‑brominated 5‑methoxy analog (compound 7; LC50 = 42.12 µM) [1]. Although both compounds were less active than the 3‑bromojuglone lead (compound 11; LC50 = 3.46 µM) and the 2‑bromojuglone analog (compound 8; LC50 = 4.64 µM), the larvicidal data reveals a clear structure–activity trend: the presence of a free hydroxyl group at C‑5 (as in compounds 8 and 11) is a dominant determinant of larvicidal potency, while methylation at C‑5 attenuates activity regardless of bromination status [1]. The 2‑bromo‑5‑methoxy compound thus occupies a specific SAR niche—retaining measurable larvicidal activity while substituting the metabolically labile phenol with a more stable methyl ether [1].

Mosquito larvicide Aedes aegypti control Dengue vector management

Mechanistic Differentiation: Non‑ROS‑Mediated Autophagic Induction vs. ROS‑Dependent Analogs

When assayed at their respective IC50 concentrations on T. cruzi epimastigotes, NQ12 induced an autophagic phenotype (mitochondrial swelling, vacuolization, myelin‑like membranous contours) without a significant increase in reactive oxygen species (ROS), as measured by dihydroethidium (DHE) labeling [1]. This behavior contrasts sharply with NQ8 (5‑acetoxyjuglone), which caused marked mitochondrial membrane potential (ΔΨm) disruption and robust ROS generation at its IC50, and with NQ1 (1,4‑naphthoquinone), which also triggered ROS production [1]. The authors concluded that NQ12, along with NQ9 (5‑methoxyjuglone), exerts its trypanocidal effect through a ROS‑independent pathway, likely involving direct mitochondrial membrane perturbation and autophagic cell death, whereas the acetoxy analog NQ8 operates via oxidative stress [1].

Mechanism of action Autophagy induction Mitochondrial depolarization

Optimal Procurement Scenarios for 2-Bromo-5-methoxy-1,4-naphthalenedione (CAS 69833-09-6) Based on Verified Differentiation Evidence


Chagas Disease Hit-to-Lead Optimization Requiring Stage-Specific Antiproliferative Activity

Programs targeting T. cruzi should prioritize the 2‑bromo‑5‑methoxy derivative (NQ12) when epimastigote-stage potency is a primary screen endpoint, as it delivers a 2.9‑fold improvement over the non‑brominated 5‑methoxy comparator (IC50 0.44 vs. 1.27 µM at day 4) while maintaining a 6.4‑fold selectivity window against human cardiac cells [1]. The compound's ROS‑independent autophagic mechanism further supports its use in screening cascades where oxidative stress liabilities are exclusionary [1].

Molluscicide Lead Discovery for Schistosomiasis Vector Control

The 2‑bromo‑5‑methoxy derivative, with an LC50 of 0.746 ppm against B. glabrata, is recommended as a comparator standard when evaluating novel synthetic or natural naphthoquinone molluscicides [2]. Its sub‑ppm activity and defined SAR relationship to the 3‑bromo regioisomer (LC50 0.475 ppm) make it a valuable reference point for probing the positional requirements of bromine substitution in snail toxicity assays [2].

Structure–Activity Relationship (SAR) Library Construction Around the Juglone Methyl Ether Scaffold

As a doubly substituted scaffold bearing both C‑2 bromine and C‑5 methoxy groups, this compound serves as a versatile intermediate for further derivatization. Its balanced antiparasitic potency and lower mammalian toxicity relative to 2‑bromojuglone (NQ10) [1], combined with its demonstrated utility in palladium‑catalyzed cross‑coupling reactions to generate 2‑aryl‑naphthoquinones , position it as a strategic building block for generating focused libraries aimed at optimizing selectivity and metabolic stability.

Negative Control for ROS‑Mediated Cytotoxicity Studies in Naphthoquinone Research

Because NQ12 induces autophagy without detectable ROS generation at its IC50 concentration, it can be deployed as a mechanistically defined negative control alongside ROS‑generating analogs such as NQ8 (5‑acetoxyjuglone) in studies designed to dissect oxidative vs. non‑oxidative cell death pathways in trypanosomatids [1]. This defined mechanistic profile adds procurement value beyond simple potency metrics.

Quote Request

Request a Quote for 1,4-Naphthalenedione, 2-bromo-5-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.